

2',3'-cGAMP function in innate immunity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	2',3'-cGAMP	
Cat. No.:	B593676	Get Quote

An In-depth Technical Guide on the Function of 2',3'-cGAMP in Innate Immunity

Introduction

The innate immune system is the body's first line of defense against pathogens and cellular insults. A central mechanism in this defense is the detection of misplaced nucleic acids. The presence of double-stranded DNA (dsDNA) in the cytoplasm is a potent danger signal, indicative of viral or bacterial infection, mitochondrial damage, or cellular stress.[1][2] The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a primary sensor for cytosolic dsDNA.[2] At the heart of this pathway lies the second messenger 2',3'-cyclic GMP-AMP (2',3'-cGAMP), a molecule that bridges the detection of DNA by cGAS to the activation of a robust downstream inflammatory and antiviral response orchestrated by STING. [3][4]

This technical guide provides a comprehensive overview of the function of **2',3'-cGAMP** in innate immunity, detailing its synthesis, the signaling cascade it initiates, and its roles in health and disease. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical signaling pathway.

The cGAS-STING Signaling Pathway: A Molecular Overview

The cGAS-STING pathway is a conserved signaling axis that translates the detection of cytosolic dsDNA into a potent innate immune response, primarily characterized by the production of type I interferons (IFNs) and other pro-inflammatory cytokines.[1][5]

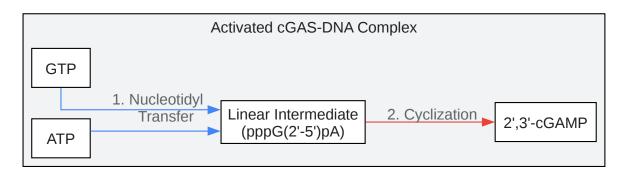


Cytosolic DNA Sensing by cGAS

Cyclic GMP-AMP synthase (cGAS) is the direct sensor of cytosolic dsDNA.[6] This enzyme is a member of the nucleotidyltransferase family and is ubiquitously expressed.[1][7] While present in the cytoplasm, cGAS is also found in the nucleus, where it is tethered to chromatin to prevent activation by self-DNA under normal conditions.[5][6] cGAS binds to the sugarphosphate backbone of dsDNA in a sequence-independent manner, with a preference for longer strands.[6][8] Upon binding dsDNA, cGAS undergoes significant conformational changes, leading to the formation of dimers.[1] This dimerization is essential for creating the catalytic pocket required for its enzymatic activity.[1][9]

Enzymatic Synthesis of 2',3'-cGAMP

Once activated, cGAS catalyzes the synthesis of **2',3'-cGAMP** from ATP and GTP.[5][10] This reaction is unique in that it forms a cyclic dinucleotide with one 2'-5' and one 3'-5' phosphodiester bond, distinguishing it from canonical 3'-5' linked cyclic dinucleotides produced by bacteria.[11] The synthesis occurs in a two-step process: first, cGAS catalyzes the formation of a linear intermediate, pppG(2'-5')pA, from GTP and ATP. Subsequently, this intermediate is cyclized to form **2',3'-cGAMP**.[9][12]



Enzymatic Synthesis of 2',3'-cGAMP by cGAS

Click to download full resolution via product page

Caption: The two-step enzymatic synthesis of **2',3'-cGAMP** by activated cGAS.

STING Activation by 2',3'-cGAMP



2',3'-cGAMP functions as a second messenger, diffusing from its site of synthesis to bind the adaptor protein STING (also known as TMEM173), which resides on the membrane of the endoplasmic reticulum (ER).[1][13] STING is a transmembrane protein that exists as a preformed dimer.[5] The binding of **2',3'-cGAMP** to the cytoplasmic ligand-binding domain of the STING dimer induces a large conformational change.[5][14] This "closed" conformation is critical for the subsequent activation and trafficking of STING.[15]

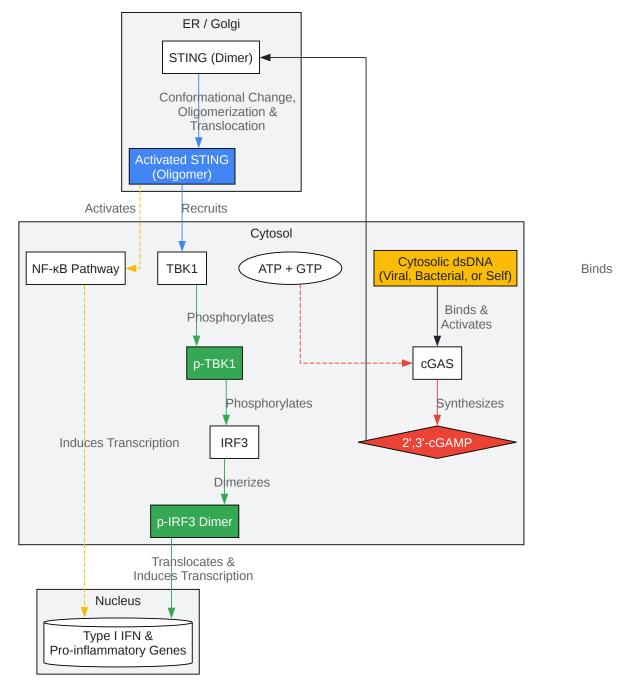
Downstream Signaling Cascade

Upon activation by **2',3'-cGAMP**, STING oligomerizes and translocates from the ER through the ER-Golgi intermediate compartment (ERGIC) to perinuclear Golgi-derived vesicles.[8][16] This trafficking is a crucial step for signal transduction. In these compartments, STING recruits TANK-binding kinase 1 (TBK1).[8][17] TBK1 then phosphorylates STING itself on a conserved serine residue (Ser366 in humans), creating a docking site for the transcription factor Interferon Regulatory Factor 3 (IRF3).[5][8] TBK1 subsequently phosphorylates IRF3, leading to its dimerization and translocation into the nucleus.[1][8]

Simultaneously, STING can activate the NF-kB pathway, although the mechanism is less clearly defined.[1][18] This may involve the recruitment of IkB kinase (IKK).[16]

Once in the nucleus, the IRF3 dimer and activated NF- κ B work together to induce the transcription of a wide array of genes, most notably type I interferons (IFN- α and IFN- β) and other pro-inflammatory cytokines and chemokines like TNF and IL-6.[5][10] These secreted cytokines then act in an autocrine and paracrine manner to establish an antiviral state and recruit other immune cells.[4]





The cGAS-STING Signaling Pathway

Click to download full resolution via product page

Caption: Overview of **2',3'-cGAMP**-mediated activation of the STING pathway.



Quantitative Analysis of Pathway Interactions

The interactions within the cGAS-STING pathway have been characterized by specific binding affinities and enzymatic kinetics. These quantitative parameters are crucial for understanding the sensitivity and efficiency of the signaling cascade and for the development of targeted therapeutics.

Table 1: Binding Affinities of Ligands to STING

Ligand	STING Variant	Binding Affinity (Kd)	Comments	Reference
2',3'-cGAMP	Human STING	~nM range	Endogenous, high-affinity ligand.	[11]
3',3'-cGAMP	Human STING	Lower affinity than 2',3'- cGAMP	Canonical bacterial CDN.	[11]
c-di-GMP	Human STING	~μM range	Bacterial CDN; a weaker activator of human STING.	

Note: Specific numerical values for Kd can vary between different experimental setups and STING variants. The table reflects the general consensus on relative affinities.

Table 2: Kinetic and Inhibitory Parameters



Parameter	Molecule	Value	Target	Comments	Reference
IC50	SN-011 (Antagonist)	~500 nM	Human STING	Inhibits STING- dependent signaling in human cells.	[15]
IC50	SN-011 (Antagonist)	~100 nM	Mouse STING	Inhibits STING- dependent signaling in mouse cells.	[15]
Metal Cofactor Preference	cGAS	$Mn^{2+} > Mg^{2+}$	cGAS	Manganese is preferred over magnesium by 100-fold for catalysis.	[9][19]

Experimental Protocols for Studying 2',3'-cGAMP Function

Investigating the cGAS-STING pathway requires a variety of biochemical and cell-based assays. Below are protocols for key experiments.

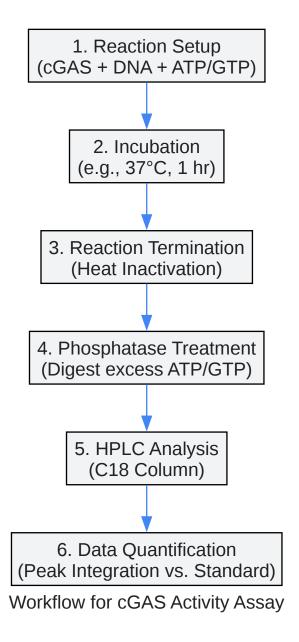
In Vitro cGAS Activity Assay using HPLC

- Principle: This assay directly measures the enzymatic production of 2',3'-cGAMP from ATP and GTP by recombinant cGAS in the presence of a DNA agonist. The product is then separated and quantified using High-Performance Liquid Chromatography (HPLC).[20]
- Key Reagents:
 - Recombinant purified cGAS protein.
 - DNA agonist (e.g., Herring Testis DNA, long dsDNA oligonucleotides).



- ATP and GTP solutions.
- Reaction Buffer (e.g., Tris-HCl, MgCl₂, NaCl).
- Alkaline Phosphatase.
- HPLC system with a C18 reverse-phase column.
- Procedure:
 - Set up the reaction mixture containing cGAS, DNA agonist, ATP, and GTP in the reaction buffer.
 - Incubate at 37°C for a defined period (e.g., 1-2 hours).
 - Terminate the reaction by heat inactivation (e.g., 95°C for 5 minutes).
 - Treat the reaction mixture with alkaline phosphatase to digest remaining ATP and GTP,
 preventing them from obscuring the cGAMP peak during HPLC analysis.
 - Analyze the sample by HPLC. Monitor absorbance at 254 nm.
- Data Analysis: The amount of 2',3'-cGAMP produced is quantified by integrating the area of the corresponding peak and comparing it to a standard curve generated with known concentrations of synthetic 2',3'-cGAMP.





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

• 1. cGAS-STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

Foundational & Exploratory





- 2. benchchem.com [benchchem.com]
- 3. Cyclic GMP

 AMP as an Endogenous Second Messenger in Innate Immune Signaling by Cytosolic DNA | Annual Reviews [annualreviews.org]
- 4. Control of innate immunity by the cGAS-STING pathway PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current understanding of the cGAS-STING signaling pathway: Structure, regulatory mechanisms, and related diseases PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Advances in cGAS-STING Signaling Pathway and Diseases [frontiersin.org]
- 7. CGAS in Innate Immunity | Encyclopedia MDPI [encyclopedia.pub]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. The structural basis for 2'-5'/3'-5'-cGAMP synthesis by cGAS (Journal Article) | OSTI.GOV [osti.gov]
- 10. Therapeutic Development by Targeting the cGAS-STING Pathway in Autoimmune Disease and Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 11. invivogen.com [invivogen.com]
- 12. researchgate.net [researchgate.net]
- 13. Regulation of cGAS Activity and Downstream Signaling PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. STING inhibitors target the cyclic dinucleotide binding pocket PMC [pmc.ncbi.nlm.nih.gov]
- 16. Advances in the prerequisite and consequence of STING downstream signalosomes -PMC [pmc.ncbi.nlm.nih.gov]
- 17. The cGAS-cGAMP-STING Pathway: A Molecular Link Between Immunity and Metabolism PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Mn2+ Directly Activates cGAS and Triggers A Distinct Catalytic Synthesis of 2'3'-cGAMP
 Mendeley Data [data.mendeley.com]
- 20. Enzymatic activity of cGAS in the presence of three types of DNAs: limited cGAS stimulation by single-stranded HIV-1 SL2 DNA - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2',3'-cGAMP function in innate immunity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b593676#2-3-cgamp-function-in-innate-immunity]



Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com